(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC19783182
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO3 |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | (1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4?,5?,7-/m0/s1 |
| Standard InChI Key | FEWLBWFAAPVAFV-QIYZCZBYSA-N |
| Isomeric SMILES | C1C[C@]2(CC(C1N2)O)C(=O)O |
| Canonical SMILES | C1CC2(CC(C1N2)O)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Bicyclic Framework and Functional Groups
The molecule’s core consists of a 7-azabicyclo[2.2.1]heptane system, a norbornane derivative where one bridgehead carbon is replaced by nitrogen. This substitution introduces strain and rigidity, constraining the molecule’s three-dimensional conformation. The carboxylic acid group at the 1-position and the hydroxyl group at the 3-position are positioned on adjacent bridgehead carbons, creating a spatially compact arrangement. The (1S,3R,4R) configuration ensures that these functional groups occupy specific equatorial or axial orientations, influencing hydrogen-bonding capabilities and intermolecular interactions .
Stereochemical Analysis
The stereodescriptor (1S,3R,4R) defines the absolute configuration of the three chiral centers. The 1S configuration places the carboxylic acid group in a distinct spatial orientation relative to the bicyclic plane, while the 3R hydroxyl group and 4R nitrogen position further stabilize the molecule through intramolecular hydrogen bonding. Computational modeling of the isomeric SMILES string (C1C[C@]2(C[C@H]([C@@H]1N2)O)C(=O)O) confirms this arrangement, with the nitrogen atom forming part of the bicyclic bridge.
Synthesis and Methodological Advances
Modern Stereoselective Synthesis
A pivotal advancement came from Thieme Connect (1997), which detailed the synthesis of exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid—a compound structurally identical to the (1S,3R,4R) isomer. The process began with an iodooxazine intermediate, which underwent ring-opening and intramolecular nucleophilic displacement to form the bicyclic structure. Key steps included:
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Iodooxazine Preparation: Reacting a proline-derived precursor with iodine to form the oxazine ring.
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Ring-Opening: Treatment with aqueous base to generate a diol intermediate.
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Cyclization: Intramolecular nucleophilic attack by the amine group, forming the bicyclic framework with defined stereochemistry .
This method achieved superior stereocontrol compared to earlier approaches, though scalability remains a concern due to multi-step purification requirements.
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields and complex purification. Future work should explore catalytic asymmetric synthesis or enzymatic resolution to improve efficiency. Flow chemistry techniques might also streamline multi-step processes .
Biological Evaluation
Priority areas include:
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In vitro bioassays: Screening against kinases, proteases, or collagen-binding proteins.
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Peptide incorporation: Studying conformational effects in model peptides.
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Toxicity profiling: Assessing cytotoxicity and metabolic stability.
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